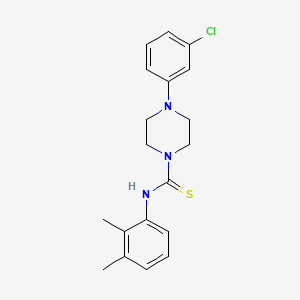![molecular formula C11H16Cl2N2O B2523224 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride CAS No. 2197062-77-2](/img/structure/B2523224.png)
2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro compounds is a topic of interest in several of the provided papers. For instance, the synthesis of dihydrouracils spiro-fused to pyrrolidines is achieved through a three-step methodology involving Knoevenagel condensation, 1,3-dipolar cycloaddition, and nitrile reduction . Similarly, dispiro oxindole-pyrrolidine/thiochromane hybrids are synthesized via a three-component 1,3-dipolar cycloaddition reaction . Another efficient one-pot synthesis method for dispiro[oxindole-3,3'-pyrrolidines] is reported, which also utilizes 1,3-dipolar cycloaddition of azomethine ylides . These methods highlight the importance of 1,3-dipolar cycloaddition reactions in constructing complex spiro frameworks with high regioselectivity and yields.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of spiro compounds are explored using various computational and experimental techniques. For example, the optimized molecular geometry, vibrational frequencies, and NMR chemical shift values of a related spiro compound are calculated using Hartree Fock and Density Functional Theory methods . Single crystal X-ray structural characterization is also employed to determine the structure of spiro[pyrrolidine-2,3'-oxindoles], providing detailed insights into their three-dimensional conformation .
Chemical Reactions Analysis
The chemical reactivity of spiro compounds is influenced by their unique structural features. The papers describe various reactions involving spiro frameworks, such as the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity , and the construction of dispiro[pyrrolidine-2,3'-oxindole] scaffolds through a three-component cycloaddition . These reactions often result in the formation of multiple stereocenters and exhibit broad functional-group tolerance, which is advantageous for the synthesis of diverse and complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are closely related to their molecular structure. The papers discuss the synthesis of spiro compounds with high stereo- and regioselectivity, which can significantly affect their physical properties such as solubility and melting point . The electronic properties, such as HOMO-LUMO energies and absorption wavelengths, are investigated to understand the chemical behavior and potential applications of these compounds . Additionally, the antimicrobial activities of some spiro compounds are tested, indicating their potential as bioactive molecules .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
A significant application of spiro pyrrolidines, a class of compounds related to 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride, is in the field of antimicrobial and antifungal research. These compounds have been screened against human pathogenic bacteria and dermatophytic fungi, demonstrating antimicrobial and antifungal activities against a variety of pathogens except Bacillus subtilis. This research highlights the potential of spiro pyrrolidines in addressing antibiotic resistance and developing new antimicrobial agents (Raj, Raghunathan, SrideviKumari, & Raman, 2003).
Organocatalytic Synthesis
Another notable application is in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities. An enantioselective organocatalytic approach has been developed for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This methodology demonstrates the potential for creating bioactive compounds with high stereo- and regioselectivity, offering a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen, Wei, Luo, Xiao, & Gong, 2009).
Synthesis of Oxindole Alkaloids
Spiro[pyrrolidine-3,3′-oxindole] ring systems are core structures in several alkaloids with significant biological activity. Recent strategies for synthesizing this ring system involve diverse approaches, highlighting its importance in the synthesis of coerulescine, horsfiline, elacomine, and other oxindole alkaloids. These synthesis strategies underscore the versatility and challenge of constructing the spiro[pyrrolidine-3,3′-oxindole] scaffold, a crucial step in the development of bioactive compounds (Marti & Carreira, 2003).
Cytotoxic Activities
Spiro[pyrrolidine-3,3'-oxindoles] derived from 3-(2-azidoethyl)oxindoles through a cascade transformation process have been found to exhibit high cytotoxicity toward tumor cell lines, such as LNCaP and PC-3. This discovery indicates the potential of these compounds in cancer research and therapy, offering a new synthetic approach to biologically relevant spiro[pyrrolidine-3,3'-oxindoles] (Akaev, Villemson, Vorobyeva, Majouga, Budynina, & Melnikov, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-oxane];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-2-9-10(12-5-1)13-8-11(9)3-6-14-7-4-11;;/h1-2,5H,3-4,6-8H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTKEPVCBNVPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2523142.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
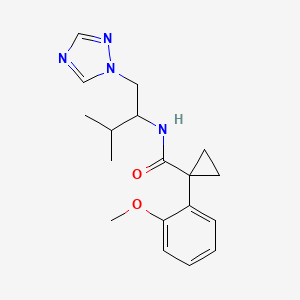
![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)
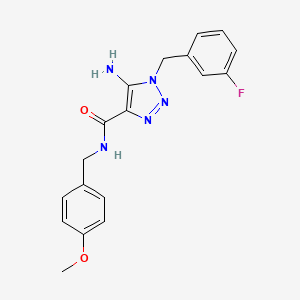
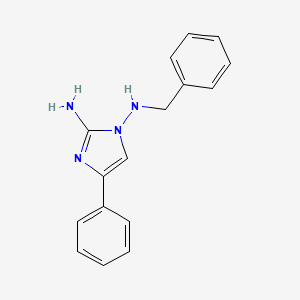
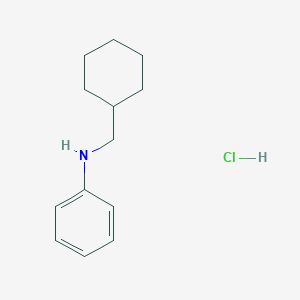
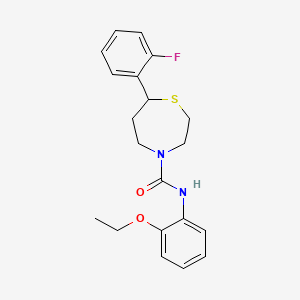
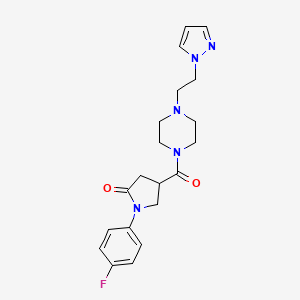
![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2523161.png)
![2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2523162.png)
